![molecular formula C24H28N4O4 B10841426 2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
2,7-Bis[3-(ethylamino)propionamido]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[3-(ethylamino)propionamido]anthraquinone is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes
Preparation Methods
The synthesis of 2,7-Bis[3-(ethylamino)propionamido]anthraquinone typically involves the following steps:
Starting Material: The process begins with 2,7-diaminoanthraquinone.
Acetylation: The 2,7-diaminoanthraquinone is acetylated to introduce acetyl groups.
Amination: The acetylated intermediate is then aminated to introduce the ethylamino groups.
Final Product: The final product, this compound, is obtained after purification.
Chemical Reactions Analysis
2,7-Bis[3-(ethylamino)propionamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2,7-Bis[3-(ethylamino)propionamido]anthraquinone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent due to its ability to inhibit telomerase, an enzyme involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and dye-sensitized solar cells.
Biological Studies: It is used in biological assays to study cell proliferation and apoptosis.
Industrial Applications: The compound is also explored for its use in dye manufacturing and textile industries.
Mechanism of Action
The primary mechanism of action of 2,7-Bis[3-(ethylamino)propionamido]anthraquinone involves the inhibition of telomerase. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby preventing their degradation. By inhibiting telomerase, the compound can induce apoptosis in cancer cells, leading to their death. This mechanism is particularly significant in the context of cancer treatment .
Comparison with Similar Compounds
2,7-Bis[3-(ethylamino)propionamido]anthraquinone can be compared with other anthraquinone derivatives, such as:
Doxorubicin: A well-known anthraquinone derivative used as a chemotherapy drug. Unlike this compound, doxorubicin intercalates DNA and inhibits topoisomerase II.
Mitoxantrone: Another anthraquinone derivative used in cancer treatment. It also inhibits topoisomerase II but has a different side effect profile compared to doxorubicin.
Danthron: A naturally occurring anthraquinone used as a laxative.
Properties
Molecular Formula |
C24H28N4O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-(ethylamino)-N-[7-[3-(ethylamino)propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide |
InChI |
InChI=1S/C24H28N4O4/c1-3-25-11-9-21(29)27-15-5-7-17-19(13-15)24(32)20-14-16(6-8-18(20)23(17)31)28-22(30)10-12-26-4-2/h5-8,13-14,25-26H,3-4,9-12H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
HJVRZEPJBMFCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



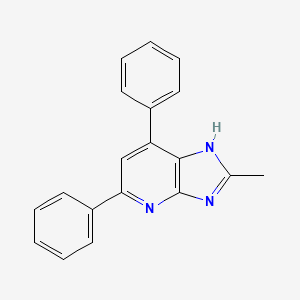

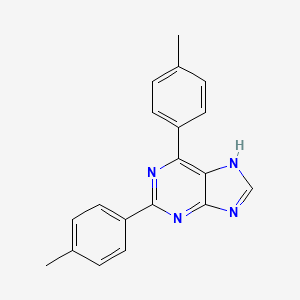


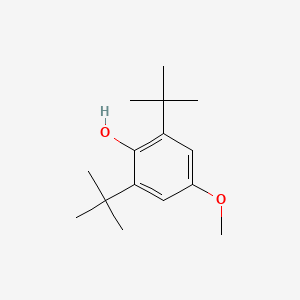
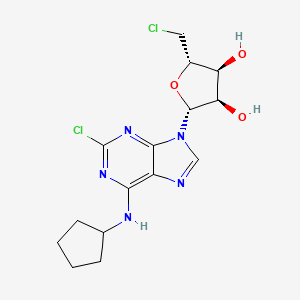
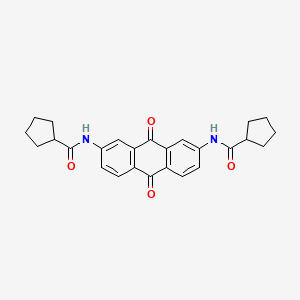
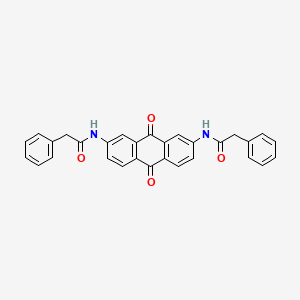
![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
